molecular formula C13H14N2O3S B139960 N-(4-Amino-2-phenoxyphenyl)methanesulfonamide CAS No. 51765-60-7

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Cat. No.: B139960
CAS No.: 51765-60-7
M. Wt: 278.33 g/mol
InChI Key: YOLBGXWXHOCLMI-UHFFFAOYSA-N
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Description

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃S. It is a sulfonamide derivative that features a phenoxyphenyl group attached to the amino group. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-phenoxybenzenamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Nimesulide: Methanesulfonamide, N-(4-nitro-2-phenoxyphenyl)-.

    N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A derivative of Nimesulide with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its amino group allows for different chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(4-amino-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLBGXWXHOCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444130
Record name Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-60-7
Record name Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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